3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name 3-{2-azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine is derived through a hierarchical application of substitutive nomenclature rules. The parent structure, 2-azabicyclo[2.2.2]octane, is a bicyclic system consisting of three fused cyclohexane rings sharing two bridgehead carbons, with a nitrogen atom replacing one carbon at the 2-position. The numbering begins at the nitrogen atom, proceeding through the longest bridge to prioritize lower locants for substituents.
The substituent 2,2-difluoropropan-1-amine is attached at the 3-position of the bicyclic core. The prefix 2,2-difluoro specifies two fluorine atoms on the second carbon of the propane chain, while the 1-amine suffix denotes the primary amine group at the terminal position. This nomenclature aligns with the SMILES representation NCC(F)(F)CN1C(CC2)CCC2C1, which encodes the connectivity and stereochemistry. The compound’s CAS registry number (1882326-54-6) and molecular formula (C10H18F2N2) further confirm its identity.
| Property | Value |
|---|---|
| IUPAC Name | 3-{2-azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine |
| CAS Number | 1882326-54-6 |
| Molecular Formula | C10H18F2N2 |
| Molecular Weight | 204.26 g/mol |
Molecular Topology of the Azabicyclo[2.2.2]octane Core
The 2-azabicyclo[2.2.2]octane core is a bridged bicyclic system characterized by three two-carbon bridges connecting the nitrogen atom at position 2 and two bridgehead carbons. This architecture imposes significant rigidity, as evidenced by X-ray crystallography data from related quinuclidine derivatives. The nitrogen atom adopts a pyramidal geometry, with bond angles of approximately 109.5°, consistent with sp³ hybridization.
The bicyclic framework constrains conformational flexibility, as rotation around the C-N bonds is sterically hindered by the bridging carbons. This rigidity is critical for the compound’s potential interactions with biological targets, as seen in muscarinic agonists like (R)-aceclidine, which shares the same core. Comparative analysis of bond lengths in similar systems reveals C-N distances of 1.47–1.49 Å and C-C bridge lengths of 1.54–1.56 Å, underscoring the strain-free nature of the bicyclic system.
Stereochemical Considerations in the Bicyclic Framework
The 2-azabicyclo[2.2.2]octane core is inherently achiral due to its symmetrical structure, which contains a plane of symmetry bisecting the nitrogen atom and the two bridgehead carbons. However, the introduction of the 2,2-difluoropropan-1-amine substituent at the 3-position disrupts this symmetry, creating a chiral center at the carbon bearing the fluorine atoms. The compound’s stereochemistry is thus defined by the configuration of this center, as indicated by the stereodescriptor in its SMILES notation (C@...).
In synthetic analogs, such as (R)-aceclidine, the stereochemistry of substituents on the bicyclic core profoundly influences biological activity. For 3-{2-azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine, the R or S configuration at the fluorinated carbon could modulate receptor binding affinity or metabolic stability, though experimental data remain pending. Racemization at this center is unlikely under physiological conditions due to the high energy barrier imposed by the rigid bicyclic scaffold.
Electronic Effects of Difluoropropanamine Substituent
The 2,2-difluoropropan-1-amine substituent introduces significant electronic perturbations. The electronegative fluorine atoms withdraw electron density via inductive effects, reducing the basicity of the adjacent primary amine. Comparative pKa values for analogous compounds, such as 3,3-difluoropropan-1-amine (pKa ~9.5), suggest a 1–2 unit decrease relative to non-fluorinated amines (pKa ~10.6). This lowered basicity may enhance metabolic stability by reducing susceptibility to protonation-dependent enzymatic degradation.
The fluorine atoms also create a strong dipole moment along the C-CF2 axis, polarizing the C-N bond and increasing the amine’s nucleophilicity. This electronic profile is advantageous in prodrug strategies, where the amine serves as a leaving group or hydrogen-bond donor. Additionally, the geminal difluoro group sterically shields the adjacent carbon, potentially slowing oxidative metabolism at this position.
| Electronic Feature | Impact |
|---|---|
| Inductive effect (-I) | Reduces amine basicity, enhances stability |
| Dipole moment | Increases polarity and solubility |
| Steric shielding | Protects against metabolic oxidation |
Properties
Molecular Formula |
C10H18F2N2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(2-azabicyclo[2.2.2]octan-2-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H18F2N2/c11-10(12,6-13)7-14-5-8-1-3-9(14)4-2-8/h8-9H,1-7,13H2 |
InChI Key |
AKFWSXHBUARGBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CN2CC(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Azabicyclo[22One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often include mild temperatures and the use of specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Biological Activity
3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine is a compound of interest due to its potential pharmacological applications, particularly in neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and therapeutic potential.
Chemical Structure
The compound features a bicyclic structure that is characteristic of several biologically active molecules. Its structure can be represented as follows:
Pharmacological Profile
The biological activity of 3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine has been evaluated in various studies, highlighting its interaction with neurotransmitter systems.
-
Dopamine Transporter (DAT) Interaction : Preliminary studies indicate that this compound exhibits binding affinity to the dopamine transporter, which is crucial for dopamine reuptake in the synaptic cleft. This may suggest potential applications in treating disorders like ADHD and addiction.
The lower the number, the higher the binding affinity.
Compound DAT Binding Affinity (nM) 3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine 4.11 Reference Compound (Mazindol) 1.13
Receptor Interactions
Research has shown that this compound may interact with various receptors beyond DAT:
-
Serotonin Transporter (SERT) : The compound also binds to SERT, indicating a dual action that could affect mood and anxiety disorders.
Receptor Binding Affinity (nM) SERT 0.59 Reference Compound (Citalopram) 0.9
Case Studies
Several case studies have explored the effects of similar compounds on neurological conditions:
-
Ibogaine Analogues : A study on ibogaine analogues demonstrated that modifications to the azabicyclo structure could enhance neuroprotective properties and reduce withdrawal symptoms in opioid dependence models .
- Findings : Compounds similar to 3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine showed promise in modulating neurotransmitter release and improving behavioral outcomes in animal models.
Toxicology and Safety Profile
While exploring the therapeutic potential, it is crucial to assess the safety profile of the compound:
- Acute Toxicity : Initial assessments suggest moderate toxicity levels, necessitating further investigation into long-term effects and safe dosage ranges.
| Parameter | Value |
|---|---|
| LD50 | TBD |
| Skin Irritation | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
